Benzonitrile, 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)-
Description
The compound 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)benzonitrile (referred to as [18F]SP203) is a fluorine-18-labeled positron emission tomography (PET) radioligand developed for imaging metabotropic glutamate subtype-5 receptors (mGluR5) in the brain . mGluR5 is implicated in neuropsychiatric disorders such as anxiety, schizophrenia, and fragile X syndrome, making this radioligand a critical tool for both research and drug development .
[18F]SP203 features a fluoromethyl group at the 2-position of the thiazole ring and a cyano group at the benzonitrile moiety, contributing to its high affinity (sub-nanomolar) and selectivity for mGluR5 . Its synthesis involves nucleophilic substitution of a bromomethyl precursor with [18F]fluoride, achieving radiochemical purity >99% . In vivo studies in rats and monkeys demonstrated robust brain uptake, but significant radiodefluorination was observed, releasing [18F]fluoride ions that accumulate in bone . This defluorination occurs via glutathionylation at the fluoromethyl group, a novel metabolic pathway identified in rat brain homogenates .
Properties
CAS No. |
945933-50-6 |
|---|---|
Molecular Formula |
C13H6F2N2S |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-[2-[2-((18F)fluoranylmethyl)-1,3-thiazol-4-yl]ethynyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C13H6F2N2S/c14-6-13-17-12(8-18-13)2-1-9-3-10(7-16)5-11(15)4-9/h3-5,8H,6H2/i14-1 |
InChI Key |
WTLBLIGPXACYET-UMSOTBISSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)C[18F] |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF |
Origin of Product |
United States |
Biological Activity
Benzonitrile, specifically the compound 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)- , is a notable ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential applications in neuroimaging and therapeutic interventions in various neuropsychiatric disorders. The following sections provide a detailed overview of its biological activity, including synthesis, receptor binding affinity, metabolic stability, and case studies.
Synthesis and Radiolabeling
The compound can be synthesized from its bromomethyl analog through a nucleophilic substitution reaction with fluorine-18 ([^18F]fluoride ion). The synthesis yields a high radiochemical purity, making it suitable for use as a radiotracer in positron emission tomography (PET) imaging. The process typically achieves yields around 87% and involves the following steps:
- Preparation of Bromomethyl Analog : The bromomethyl precursor is synthesized first.
- Radiolabeling : Treatment with [^18F]fluoride ion under specific conditions facilitates the formation of the desired radiolabeled compound.
- Purification : High-performance liquid chromatography (HPLC) is employed to purify the final product.
Biological Activity and Receptor Binding
The biological activity of 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)- has been characterized primarily through its affinity for mGluR5. Key findings include:
- High Affinity : The compound exhibits an exceptionally high binding affinity for mGluR5, with an IC50 value of approximately 36 pM, indicating its potential as a highly selective ligand for this receptor subtype .
- Potency in Functional Assays : In phosphoinositide hydrolysis assays, it demonstrates significant potency (IC50 = 0.714 pM), suggesting effective receptor activation .
Metabolic Stability and Distribution
Research indicates that after administration, the compound shows considerable stability in plasma and brain homogenates:
- Metabolite Analysis : Studies using liquid chromatography-mass spectrometry (LC-MS) have identified major metabolites including S-glutathione and N-acetyl-S-l-cysteine conjugates, which are formed during metabolism in vivo .
- Brain Uptake : PET imaging in primate models reveals that the compound accumulates significantly in mGluR5-rich regions of the brain, such as the striatum, demonstrating its utility for imaging applications .
Case Studies
Several studies have explored the application of this compound in clinical settings:
- Neuroimaging Applications : A study involving PET imaging with [^18F]SP203 showed that it effectively visualizes mGluR5 distribution in both monkey and human brains, which is crucial for understanding neuropsychiatric disorders .
- Impact on Disease Models : In animal models of neurodegenerative diseases, alterations in mGluR5 expression and activity were monitored using this radioligand, providing insights into disease progression and potential therapeutic targets .
Summary Table of Key Findings
| Feature | Detail |
|---|---|
| Compound Name | 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)- |
| Receptor Target | Metabotropic Glutamate Receptor Subtype 5 (mGluR5) |
| Binding Affinity (IC50) | 36 pM |
| Potency (Phosphoinositide Assay) | 0.714 pM |
| Radiochemical Yield | ~87% |
| Major Metabolites | S-glutathione conjugates |
| Imaging Application | PET imaging for neuropsychiatric disorders |
Scientific Research Applications
Synthesis and Radiolabeling
The synthesis of [^18F]SP203 involves the incorporation of fluorine-18, a radioactive isotope used in positron emission tomography (PET). The compound is synthesized by treating its bromomethyl analog with no-carrier-added [^18F]fluoride ion, resulting in high radiochemical yields (up to 87%) . This efficient labeling process is crucial for producing radiotracers that can be used in vivo for imaging studies.
2.1. PET Imaging of Metabotropic Glutamate Receptors
One of the primary applications of [^18F]SP203 is in the imaging of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a vital role in various neurological conditions, including schizophrenia and Parkinson's disease. Studies have shown that [^18F]SP203 exhibits an exceptionally high affinity for mGluR5, with an IC50 value of 36 pM .
In vivo PET studies in rhesus monkeys demonstrated significant uptake of radioactivity in brain regions rich in mGluR5 receptors, such as the striatum. This uptake suggests that [^18F]SP203 could serve as a valuable tool for studying mGluR5-related pathologies and evaluating potential therapeutic interventions .
2.2. Pharmacokinetics and Metabolism
[^18F]SP203 has been shown to be stable in monkey plasma and human whole blood, indicating its potential for clinical applications. The compound undergoes metabolism primarily in the brain, with the formation of a polar radiometabolite that appears rapidly in plasma following intravenous injection . Understanding its pharmacokinetics is essential for optimizing its use as a diagnostic tool.
Therapeutic Potential
Beyond its imaging capabilities, compounds with thiazole moieties, such as [^18F]SP203, have demonstrated various biological activities that may be harnessed for therapeutic purposes. Thiazole derivatives are known to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties .
3.1. Anti-Cancer Activity
The thiazole structure present in [^18F]SP203 has been associated with several anticancer agents. Research indicates that thiazole derivatives can inhibit tumor growth and may be effective against various cancers due to their ability to modulate key signaling pathways involved in cell proliferation and survival .
3.2. Anti-Inflammatory Properties
Studies have highlighted the anti-inflammatory effects of thiazole-containing compounds. These derivatives can inhibit pro-inflammatory pathways and may offer new avenues for treating autoimmune diseases and chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have documented the efficacy of [^18F]SP203 in both research settings and potential clinical applications:
- Imaging Studies : In a study involving PET imaging of mGluR5 using [^18F]SP203, researchers found that the compound effectively localized to brain areas associated with the receptor's activity, supporting its use in understanding neurological disorders .
- Therapeutic Investigations : Ongoing research is exploring the broader therapeutic implications of thiazole derivatives like [^18F]SP203, focusing on their role in cancer treatment and inflammation management .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Reaction Step | Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA, THF, 60°C | Ethynyl linkage formation (75–85%) |
| Thiazole Cyclization | Thiourea, α-bromoacetophenone, EtOH, reflux | Thiazole ring (70–80%) |
| 18F-Fluorination | K[18F]/K₂.2.2, K₂CO₃, DMSO, 100°C | Radiolabeling (RCY: 20–30%) |
Benzonitrile Core
-
Hydrolysis : The nitrile group can hydrolyze to a carboxylic acid under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, forming 3-fluoro-5-substituted benzoic acid derivatives .
-
Electrophilic Substitution : The electron-withdrawing nitrile and fluorine groups direct electrophilic attacks (e.g., nitration, sulfonation) to the meta and para positions relative to existing substituents .
Ethynyl-Thiazole Substituent
-
Cycloaddition Reactions : The ethynyl group participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules for imaging applications .
-
Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO₄) may cleave the ethynyl bond, yielding ketones or carboxylic acids .
Fluoro-18F-Methyl Group
-
Hydrolytic Stability : The 18F-C bond is susceptible to hydrolysis under acidic or basic conditions, necessitating stabilization via steric hindrance or electron-withdrawing groups .
-
In Vivo Defluorination : Radiolabeled fluorine may detach in biological systems, generating free [18F]fluoride ions, which requires pharmacokinetic optimization .
Table 2: Stability Profile in Simulated Biological Media
| Condition | Degradation Pathway | Half-Life (Estimated) |
|---|---|---|
| pH 7.4 (PBS, 37°C) | Slow hydrolysis of nitrile to amide | >24 hours |
| Presence of Liver Microsomes | Oxidative defluorination and ethynyl cleavage | 2–4 hours |
| UV Light (λ = 254 nm) | Photooxidation of thiazole ring | Rapid degradation (≤1 hour) |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [18F]SP203 , we compare it with structurally and functionally related mGluR5 PET radioligands, focusing on binding affinity , metabolic stability , and imaging performance .
Table 1: Key Properties of mGluR5 Radioligands
Key Comparisons:
Structural Modifications and Binding Affinity: [18F]SP203 and its analogs (e.g., 2-chloro derivatives) share a thiazole-ethynyl-benzonitrile backbone. Replacing the 2-fluoromethyl group with a chloro or amino substituent improves mGluR5 affinity (Ki = 0.2–0.8 nM) . [18F]F-MTEB ([18F]3-fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) replaces the fluoromethyl group with a methyl group, reducing bone uptake but slightly lowering affinity (Ki = 1.2 nM) .
Metabolic Stability: [18F]SP203 undergoes glutathionylation in rat brain, forming S-glutathione (SP203Glu, m/z 548) and N-acetyl-L-cysteine (SP203Nac, m/z 404) conjugates, which release [18F]fluoride . This pathway is absent in primates and humans, where bone uptake is minimal .
Imaging Performance :
- [18F]SP203 shows high brain uptake in monkeys and humans but requires correction for bone-derived radioactivity in rats .
- [11C]ABP688 exhibits excellent target-to-background ratios in humans, with specific binding in mGluR5-rich regions (e.g., anterior cingulate, striatum) .
Table 2: Advantages and Limitations
Research Findings and Implications
- Mechanism of Defluorination : The glutathionylation of [18F]SP203 is catalyzed by glutathione S-transferases (GSTs) in the brain, a finding with broader implications for designing fluorinated PET tracers resistant to this pathway .
- Species Differences: Rats exhibit pronounced defluorination due to high GST activity, whereas primates and humans show negligible bone uptake, supporting the translational relevance of [18F]SP203 .
- Clinical Utility : Despite its limitations in rodents, [18F]SP203 remains valuable for human studies, particularly in measuring mGluR5 occupancy during drug trials .
Preparation Methods
Core Structure Synthesis
- The core structure involves a benzonitrile ring substituted at the 3-position with a fluorine atom and at the 5-position with an ethynyl linker attached to a 4-thiazolyl moiety.
- The thiazolyl group is further substituted with a fluoromethyl group, which is the site for radiolabeling.
- The synthesis typically starts from appropriately substituted benzonitrile derivatives, which undergo Sonogashira coupling reactions to introduce the ethynyl-thiazolyl substituent.
Bromomethyl Analog Preparation
- The fluoromethyl group is initially introduced as a bromomethyl substituent on the thiazolyl ring.
- This bromomethyl analog serves as the precursor for nucleophilic substitution with [18F]fluoride ion during radiolabeling.
Radiolabeling with Fluorine-18
Nucleophilic Substitution Reaction
- The bromomethyl precursor is reacted with the activated [18F]fluoride ion in anhydrous conditions.
- This reaction proceeds via nucleophilic substitution, replacing the bromine atom with the radioactive fluorine-18 to yield the target radiolabeled compound.
- The reaction conditions are optimized to achieve high radiochemical yield (reported up to 87%) and high specific activity.
Purification and Quality Control
- The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the radiolabeled product.
- Quality control includes assessment of radiochemical purity, specific activity, and stability in plasma and brain homogenates.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Sonogashira coupling | Pd catalyst, CuI, base, inert atmosphere | High yield of ethynyl-thiazolyl benzonitrile | Formation of key ethynyl linkage |
| Bromomethylation | Bromomethylation reagents on thiazolyl ring | Precursor for radiolabeling | Bromomethyl analog is stable and isolable |
| Radiolabeling with [18F]fluoride | Dry [18F]fluoride, Kryptofix 2.2.2, K2CO3, anhydrous solvent, 80-100°C, 10-20 min | Radiochemical yield ~87% | High specific activity (~6000 GBq/mmol) |
| Purification | HPLC purification | >95% radiochemical purity | Ensures suitability for PET imaging |
Research Findings on Preparation and Stability
- The radiolabeled compound shows high affinity for mGluR5 with IC50 values in the picomolar range (36 pM), indicating successful synthesis of the biologically active form.
- Stability studies demonstrate that the compound remains intact in monkey plasma and human whole blood in vitro, as well as in brain homogenates, which is critical for in vivo imaging reliability.
- In vivo PET studies in rhesus monkeys confirm brain uptake and receptor-specific binding, validating the preparation method’s effectiveness.
Summary of Preparation Methodology
The preparation of “Benzonitrile, 3-fluoro-5-(2-(2-(fluoro-18F-methyl)-4-thiazolyl)ethynyl)-” involves:
- Synthesizing a bromomethyl precursor via organic synthesis routes including Sonogashira coupling and bromomethylation.
- Radiolabeling the precursor with cyclotron-produced [18F]fluoride ion under anhydrous nucleophilic substitution conditions.
- Purifying the radiolabeled product by HPLC to achieve high purity and specific activity.
- Confirming the compound’s stability and biological activity through in vitro and in vivo studies.
This preparation method is well-documented in peer-reviewed journals and patent literature, reflecting a robust and reproducible approach for producing this important PET radioligand.
Q & A
Basic Question: What are the key steps in synthesizing and radiolabeling this compound for PET imaging?
The synthesis involves a one-step 18F-fluorination of the bromomethyl precursor (SP203) using [18F]fluoride ion, achieving high radiochemical yields (87%) . The bromomethyl precursor (3-fluoro-5-(2-(2-(bromomethyl)thiazol-4-yl)ethynyl)benzonitrile) is reacted with [18F]fluoride under optimized conditions (e.g., potassium cryptand, acetonitrile solvent, and controlled temperature). Post-synthesis purification via HPLC ensures radiochemical purity (>95%). Stability is confirmed in saline and plasma, with no detectable 18F-fluoride release over 4 hours .
Advanced Question: How does radiodefluorination via glutathionylation impact the accuracy of mGluR5 quantification in PET studies?
Radiodefluorination of [18F]SP203 occurs through glutathionylation catalyzed by glutathione S-transferase (GST), forming [18F]fluoride ions that accumulate in bone (e.g., skull, jawbone), leading to partial volume effects and spillover artifacts in PET imaging . This metabolic pathway reduces the effective signal from mGluR5-rich brain regions (e.g., striatum). Pretreatment with disulfide inhibitors (e.g., diethyl maleate) reduces defluorination by 20–60% but does not eliminate it, suggesting additional enzymatic pathways (e.g., CYP2E1-independent mechanisms) .
Basic Question: What experimental models are used to evaluate in vivo stability and biodistribution?
- Non-human primates : Anesthetized rhesus monkeys are scanned using HRRT PET cameras. Time-activity curves (TACs) for brain regions (striatum, cerebellum) and bone are generated, with standardized uptake values (%SUV) normalized to injected dose and body weight .
- Rodents : Rats receive intravenous [18F]SP203, and dynamic PET scans quantify radioactivity in brain structures (thalamus, substantia nigra) and bone . Ex vivo HPLC and LC-MS analyses of brain homogenates and plasma identify radiometabolites .
Advanced Question: How do species-specific metabolic differences affect the interpretation of PET data?
In rats, rapid defluorination occurs in brain homogenates, producing [18F]fluoride ions, whereas in monkeys, [18F]SP203 remains stable in brain tissue but shows peripheral defluorination . These differences highlight the need for species-specific kinetic modeling. For example, monkey studies require correction for bone uptake, while rat data must account for intra-brain metabolism .
Basic Question: What analytical techniques are used to validate radiochemical purity and metabolic stability?
- HPLC : A Shodex ODP2 HP-4E column separates [18F]SP203 (retention time: 1.8 min) from [18F]fluoride (10.4 min) .
- LC-MS : Identifies glutathione conjugates (e.g., SP203Glu, m/z 548) and mercapturic acid metabolites (SP203Nac, m/z 404) in brain homogenates and urine .
- γ-counting : Quantifies radioactivity in plasma, cells, and tissues after acetonitrile extraction .
Advanced Question: What methodological challenges arise when correlating in vitro binding affinity with in vivo PET results?
Despite high in vitro affinity (IC50 = 36 pM), in vivo PET reveals discrepancies due to defluorination and nonspecific binding. For example, bone uptake in monkeys complicates quantification of mGluR5 density in cortical regions due to limited PET resolution (~2 mm for HRRT scanners) . Advanced kinetic models (e.g., two-tissue compartmental analysis with metabolite correction) are required to isolate receptor-specific binding .
Advanced Question: How do structural modifications influence metabolic stability and target selectivity?
Replacing the fluoromethyl group with bulkier substituents (e.g., trifluoromethyl) reduces GST-mediated defluorination but may lower blood-brain barrier penetration due to increased lipophilicity (LogP > 3). Comparative studies with analogs like 18F-PEB and 18F-MTEB show that the thiazole-ethynyl backbone in SP203 optimizes mGluR5 selectivity over mGluR1 (≥100-fold) .
Basic Question: What are the recommended protocols for mitigating radiodefluorination in preclinical studies?
- Pretreatment : Administer disulfide inhibitors (diethyl maleate, 100 mg/kg) 1 hour before radioligand injection to deplete glutathione .
- Cold carrier addition : Co-inject unlabeled SP203 (0.05 nmol/kg) to competitively inhibit GST activity .
- Post-hoc correction : Use bone uptake data (e.g., skull SUV) to adjust brain region TACs .
Advanced Question: What evidence supports glutathionylation as the primary defluorination mechanism?
LC-MS/MS analysis of rat brain homogenates identifies SP203Glu ([M+H]+ m/z 548), with fragmentation patterns (loss of H2O, glycine, and glutamate) matching synthetic standards . Incubation of SP203 with GST and glutathione in vitro replicates the metabolite, confirming enzyme involvement. Species differences are noted: human GST isoforms show lower activity than rat isoforms .
Basic Question: How is radiation dosimetry calculated for human translational studies?
Absorbed doses are estimated using OLINDA/EXM software, incorporating biodistribution data from rodents and primates. Critical organs include bladder (due to renal excretion) and bone marrow (from 18F-fluoride accumulation). Human studies report an effective dose of 24.6 μSv/MBq, within acceptable limits for clinical PET .
Notes
- Contradictions : While disulfide inhibitors reduce defluorination in rats, they are ineffective in monkeys, suggesting species-dependent GST isoform activity .
- Methodological Gaps : No studies have yet resolved the spatial resolution limitations of PET for distinguishing skull vs. cortical radioactivity in small animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
